

Live-Cell Imaging with Flutax-1: Application Notes and Protocols

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Compound of Interest

Compound Name: Flutax 1

Cat. No.: B15556302

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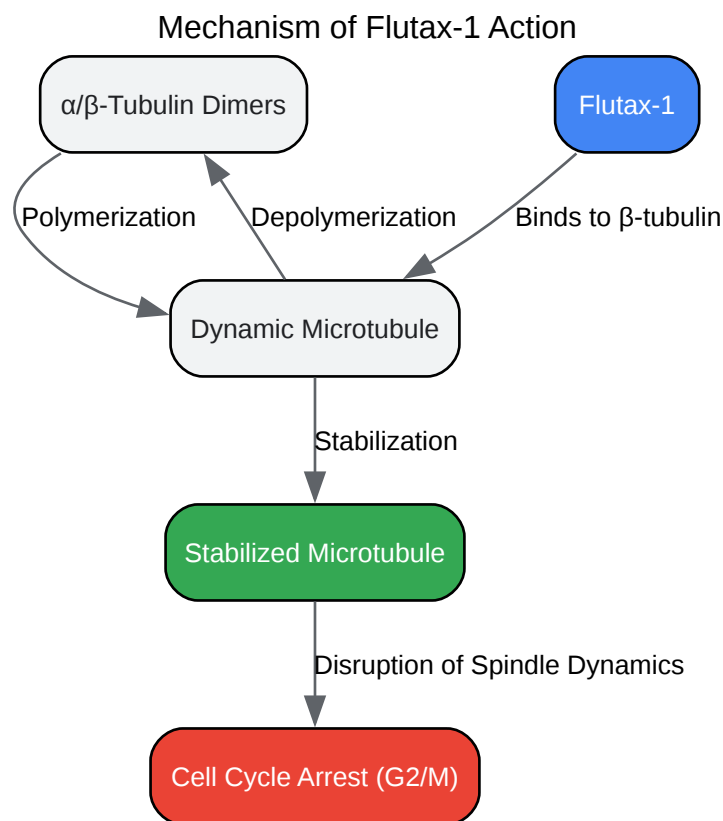
For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutax-1 is a green-fluorescent derivative of the anti-cancer drug paclitaxel (Taxol) utilized for the direct visualization of microtubules in living cells.[1][2] As a member of the taxoid family of molecules, Flutax-1 binds to the β -tubulin subunit of microtubules, stabilizing them and preventing depolymerization.[3][4][5] This property makes it an invaluable tool for real-time studies of microtubule dynamics, which are crucial for a variety of cellular processes including cell division, intracellular transport, and maintenance of cell structure.[6] These application notes provide detailed protocols for the use of Flutax-1 in live-cell imaging and summarize its key characteristics.

Mechanism of Action

Flutax-1 functions by binding to microtubules with high affinity, thereby stabilizing them against depolymerization.[1][7] This action is similar to that of its parent compound, paclitaxel, which is known to arrest cells in the G2/M phase of the cell cycle by disrupting normal microtubule dynamics required for mitotic spindle formation.[3][8] The fluorescent conjugation of Flutax-1 allows for the direct visualization of these effects on the microtubule cytoskeleton in real-time.



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Caption: Mechanism of Flutax-1 Action on Microtubules.

Quantitative Data Summary

The following table summarizes the key quantitative data for Flutax-1, essential for planning live-cell imaging experiments.

Property	Value	Reference
Excitation Maximum (λ_{ex})	~495 nm	[1][7]
Emission Maximum (λ_{em})	~520 nm	[1][7]
Binding Affinity (K_a)	$\sim 10^7 \text{ M}^{-1}$	[1][7]
Molecular Weight	1283.3 g/mol	[1]
Purity	$\geq 95\%$ (HPLC)	[1]

Experimental Protocols

Reagent Preparation

1. Stock Solution Preparation:

- Prepare a stock solution of Flutax-1 in a high-quality, anhydrous solvent such as DMSO or ethanol.[1]
- A recommended stock concentration is 1-10 mM.
- Store the stock solution at -20°C , protected from light and moisture.[1]

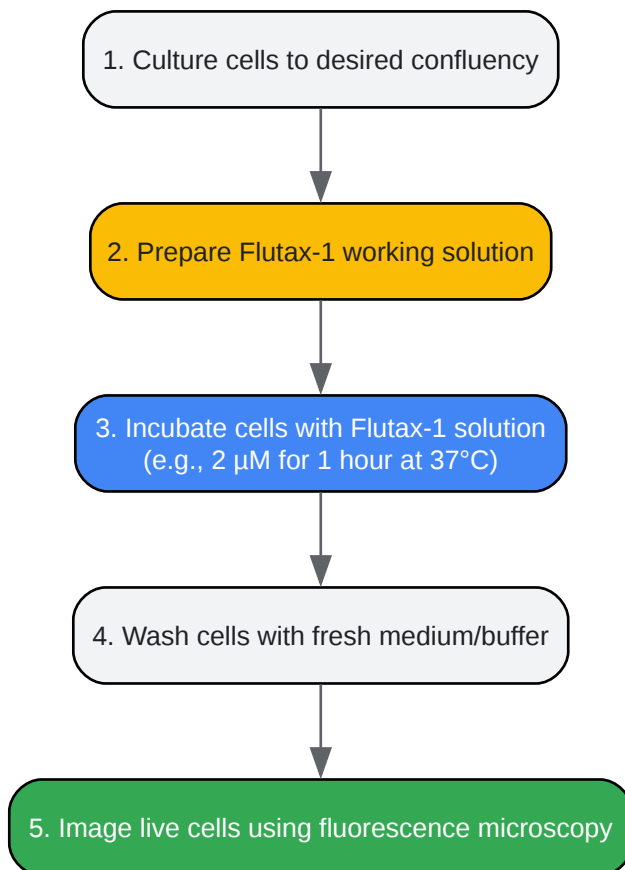
2. Working Solution Preparation:

- Dilute the Flutax-1 stock solution to the desired final working concentration in an appropriate buffer or cell culture medium, such as Hank's Balanced Salt Solution (HBSS).[1]
- The recommended working concentration for live-cell imaging is typically in the range of 100 nM to 2 μM . [1][2] The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

Live-Cell Staining Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental setups.

Flutax-1 Live-Cell Imaging Workflow



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Caption: General workflow for live-cell imaging with Flutax-1.

Step-by-Step Procedure:

- Cell Culture: Plate cells on a suitable imaging dish or slide (e.g., glass-bottom dishes) and culture under standard conditions until they reach the desired confluency.
- Reagent Preparation: Prepare the Flutax-1 working solution by diluting the stock solution in pre-warmed cell culture medium or buffer. A starting concentration of 2 μM is recommended for many cell lines, such as HeLa cells.[1]

- Incubation: Remove the culture medium from the cells and add the Flutax-1 working solution. Incubate the cells for approximately 1 hour at 37°C.[1] The optimal incubation time can vary and may need to be adjusted.
- Washing: After incubation, gently wash the cells two to three times with fresh, pre-warmed culture medium or buffer to remove unbound Flutax-1.[1]
- Imaging: Immediately proceed to image the live cells using a fluorescence microscope equipped with appropriate filters for green fluorescence (e.g., FITC filter set).[9]

Important Considerations:

- Photostability: Flutax-1 staining in live cells can diminish rapidly upon exposure to light.[1] It is crucial to minimize light exposure to the sample before and during imaging to preserve the fluorescent signal.
- Fixation: Flutax-1 staining is not well-retained after cell fixation.[1] Therefore, this probe is intended for live-cell imaging only.
- pH Sensitivity: The fluorescence of Flutax-1 is pH-sensitive.[1] For more stable fluorescence across different pH environments, Flutax-2, which is conjugated to the pH-insensitive dye Oregon Green 488, may be a suitable alternative.[6]
- Cytotoxicity: As a taxol derivative, Flutax-1 can affect cell cycle progression and induce apoptosis with prolonged exposure or at high concentrations.[8] It is advisable to use the lowest effective concentration and shortest incubation time necessary to achieve adequate staining for your imaging experiment.

Applications

Flutax-1 is a versatile tool for a range of applications in cell biology and drug development, including:

- Direct visualization of the microtubule cytoskeleton.[1]
- Studying the dynamics of microtubule polymerization and depolymerization.
- Investigating the effects of anti-mitotic drugs on the cytoskeleton.[10]

- Monitoring cell division and mitotic spindle formation.[11]
- Screening for compounds that bind to the taxol site on microtubules.[10]

By providing a direct and dynamic view of the microtubule network, Flutax-1 enables researchers to gain deeper insights into the fundamental processes of cell life and the mechanisms of diseases such as cancer.

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